Sodium 2-amino-3-chloropyridine-4-thiolate
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Overview
Description
Sodium 2-amino-3-chloropyridine-4-thiolate is a chemical compound with the molecular formula C₅H₄ClN₂NaS and a molecular weight of 182.61 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with an amino group, a chlorine atom, and a thiolate group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-3-chloropyridine-4-thiolate typically involves the reaction of 2-amino-3-chloropyridine with sodium thiolate under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures (2-8°C) to prevent decomposition . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The compound is typically stored in dark, inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-3-chloropyridine-4-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonates.
Reduction: Corresponding thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-amino-3-chloropyridine-4-thiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-amino-3-chloropyridine-4-thiolate involves its interaction with various molecular targets. The thiolate group can form covalent bonds with electrophilic centers in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The amino and chlorine substituents can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-chloropyridine: Lacks the thiolate group, resulting in different reactivity and applications.
2-amino-4-chloropyridine: Positional isomer with different chemical properties.
2-amino-3-bromopyridine-4-thiolate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
Sodium 2-amino-3-chloropyridine-4-thiolate is unique due to the presence of the thiolate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Sodium 2-amino-3-chloropyridine-4-thiolate, a compound featuring both amino and thiol functional groups, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of a thiol (-SH) group, which is crucial for its biological activity. The chlorinated pyridine ring enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
1. Overview of Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents.
2. Case Studies and Research Findings
A study conducted by Pintilie et al. evaluated several derivatives of thiadiazole compounds, including those with similar structures to this compound. The results indicated that these compounds showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 μg/mL .
Bacterial Strain | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 20-28 | High |
Bacillus subtilis | 20-28 | High |
Escherichia coli | 24-40 | Moderate |
Pseudomonas aeruginosa | Not tested | N/A |
3. Mechanisms of Action
The antimicrobial activity of this compound is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. The thiol group can form disulfide bonds with proteins, leading to functional alterations in bacterial enzymes critical for survival .
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications in various therapeutic areas:
- Antimicrobial Therapy : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.
- Cancer Research : Compounds with similar structures have shown cytostatic properties, suggesting potential applications in oncology .
- Neuroprotective Agents : The modulation of protein functions via thiol interactions opens avenues for research into neurodegenerative diseases .
Properties
Molecular Formula |
C5H4ClN2NaS |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
sodium;2-amino-3-chloropyridine-4-thiolate |
InChI |
InChI=1S/C5H5ClN2S.Na/c6-4-3(9)1-2-8-5(4)7;/h1-2H,(H3,7,8,9);/q;+1/p-1 |
InChI Key |
KZMNEAWEHFNPPY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C(=C1[S-])Cl)N.[Na+] |
Origin of Product |
United States |
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